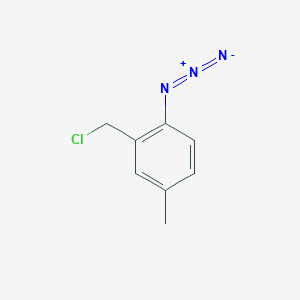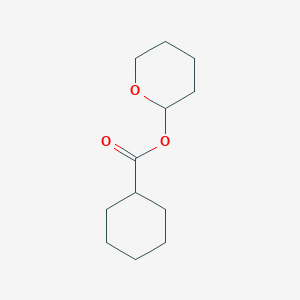
Oxan-2-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-2-yl cyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanecarboxylic acid and oxane, featuring a cyclohexane ring bonded to a carboxylate group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxan-2-yl cyclohexanecarboxylate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanecarboxylic acid with oxane-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxan-2-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxan-2-yl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oxan-2-yl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of oxan-2-yl cyclohexanecarboxylate.
Oxane-2-ol: Another precursor used in the esterification reaction.
Ethyl cyclohexanecarboxylate: A similar ester with an ethyl group instead of an oxane ring.
Uniqueness
This compound is unique due to the presence of both a cyclohexane ring and an oxane ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Properties
CAS No. |
181224-88-4 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
oxan-2-yl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H20O3/c13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-11/h10-11H,1-9H2 |
InChI Key |
QORJZFIOFZECEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


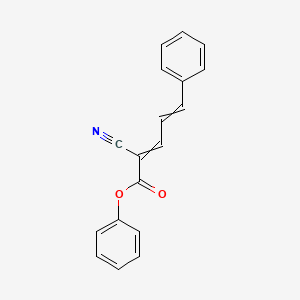
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
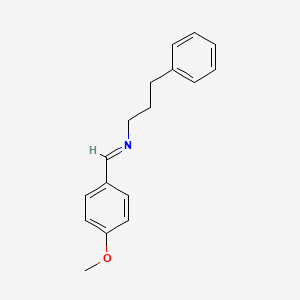
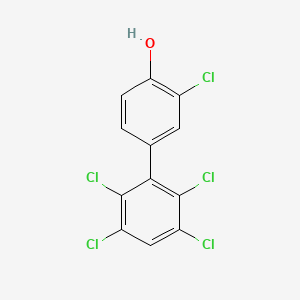

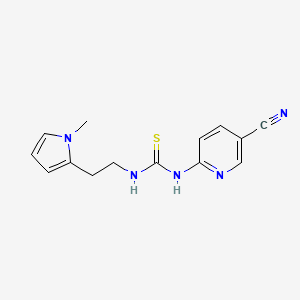
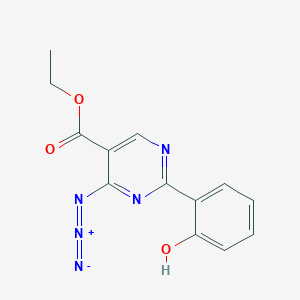
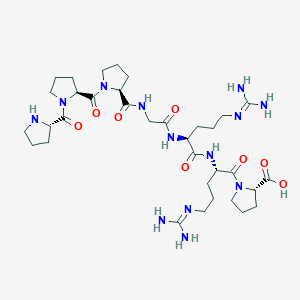


![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
